molecular formula C28H33NaO9S B057195 Hydrocortisone 21-(sodium 3-sulphonatobenzoate) CAS No. 33767-03-2

Hydrocortisone 21-(sodium 3-sulphonatobenzoate)

Cat. No.: B057195
CAS No.: 33767-03-2
M. Wt: 568.6 g/mol
InChI Key: XGCAQYZQAVKKHC-VDYYWZOJSA-M
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Description

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is a naturally occurring steroid hormone, which is synthesized from cholesterol in the adrenal cortex. It is a glucocorticoid, which means it plays a role in regulating glucose metabolism, as well as other physiological processes. It is also used in laboratory experiments as a model compound for studying the effects of glucocorticoids on various physiological processes.

Scientific Research Applications

Clinical Outcomes and Pharmacotherapy Advancements

Recent studies highlight the diverse clinical outcomes associated with the use of synthetic glucocorticoids like hydrocortisone in treating conditions such as 21-hydroxylase deficiency (21OHD). The management of 21OHD has seen improvements with fertility in females appearing impaired, particularly in the salt-wasting phenotype, and pregnancies in these patients are at a higher risk for complications such as gestational diabetes and cesarean sections. Modern management strategies are aiming to improve outcomes through better follow-up and the potential introduction of new drugs, focusing on the negative consequences of unphysiological glucocorticoid replacement (Nordenström, A., Lajic, S., & Falhammar, H., 2021).

Degradation by Microbial Action

The interaction of hydrocortisone with microbial entities has been explored, particularly focusing on its degradation. Pseudomonas testosteroni, a soilborne organism, has been studied for its capacity to decompose hydrocortisone, raising questions about the stability and efficacy of steroid-based medications upon exposure to such microorganisms. This research sheds light on potential concerns regarding pharmaceutical products' contamination and the consequent transformation of active compounds (Brookes, F. L., Grant, D., Hugo, W.B., & Denyer, S., 1981).

Mechanism of Action

Target of Action

Hydrocortisone 21-(sodium 3-sulphonatobenzoate), also known as sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to a series of downstream effects . This includes the inhibition of phospholipase A2 , NF-kappa B , and other inflammatory transcription factors . Additionally, it promotes the expression of anti-inflammatory genes .

Biochemical Pathways

The binding of the compound to the glucocorticoid receptor affects various biochemical pathways. The inhibition of phospholipase A2 and NF-kappa B leads to a decrease in the production of pro-inflammatory mediators . This results in an overall anti-inflammatory effect.

Pharmacokinetics

Hydrocortisone, in general, is known to have a wide therapeutic index and a moderate duration of action .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators, the compound helps to alleviate symptoms associated with inflammatory conditions .

Action Environment

The action, efficacy, and stability of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) can be influenced by various environmental factors. It’s worth noting that the compound should be stored at a temperature of 28°C to maintain its stability.

Safety and Hazards

The safety data sheet indicates that Hydrocortisone 21-(sodium 3-sulphonatobenzoate) may damage the unborn child and is suspected of damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical and physiological processes .

Cellular Effects

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Hydrocortisone 21-(sodium 3-sulphonatobenzoate) is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Hydrocortisone 21-(sodium 3-sulphonatobenzoate) and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,12-13,20-22,24,30,33H,6-11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAQYZQAVKKHC-VDYYWZOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955353
Record name Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33767-03-2
Record name Hydrocortisone 21-(sodium 3-sulphonatobenzoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033767032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-{[(11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)oxy]carbonyl}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrocortisone 21-(sodium 3-sulphonatobenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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